1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS: 312285-87-3) is a spirocyclic compound featuring a fused indole-thiazolidine scaffold with distinct substituents: a 4-chlorophenylmethyl group at the N1 position and a 3,4-dimethylphenyl group at the 3' position. This structural complexity confers unique physicochemical and biological properties. The compound’s molecular formula is C24H17ClFN3O3S (based on evidence from CAS data ), with a molecular weight of 452.9 g/mol. Its synthesis likely involves multicomponent reactions, as seen in analogous spiro[indole-thiazolidine] derivatives, using catalysts like montmorillonite KSF under microwave irradiation .
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-16-7-12-20(13-17(16)2)28-23(29)15-31-25(28)21-5-3-4-6-22(21)27(24(25)30)14-18-8-10-19(26)11-9-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLDAJDGPXNNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3’-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Anticancer Activity
Antimicrobial Activity
Antioxidant Activity
- Compound 101 (): Achieves 49–78% DPPH radical scavenging, attributed to electron-donating substituents like benzoyl and methyl groups .
- Target Compound: Limited data, but methyl and chloro substituents may modulate redox activity compared to fluorinated derivatives .
Key Research Findings
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) enhance antimicrobial and anticancer activity, while electron-donating groups (e.g., OCH3) improve solubility .
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 80% compared to conventional heating .
- Thermodynamic Stability : Derivatives with fused thiazolidine rings exhibit higher melting points (e.g., 257–277°C for spiro[acenaphthylene-thiazolidines] ).
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.96 g/mol. The structural complexity is attributed to its spirocyclic nature and the presence of multiple functional groups that may influence its biological interactions.
Antioxidant Activity
Research has indicated that thiazolidinone derivatives exhibit notable antioxidant properties. The presence of the 4-chlorophenyl group in this compound is hypothesized to enhance its electron-donating ability, which can contribute to its antioxidant potential. Studies have shown that similar compounds demonstrate effective scavenging of free radicals, which is critical in mitigating oxidative stress-related diseases .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of indole and thiazolidine moieties, which have been associated with cytotoxic activity against various cancer cell lines. For instance, derivatives with similar scaffolds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines . Further investigations are needed to evaluate the specific mechanisms of action and efficacy in vivo.
Antimicrobial Properties
Thiazolidinone derivatives have been reported to possess antimicrobial activities. The modification of the thiazolidinone ring with aromatic substituents can enhance activity against bacterial strains. Preliminary data suggest that compounds similar to this one may exhibit significant antibacterial effects, warranting further exploration in both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
The biological activities of this compound may be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Cytotoxic Mechanism : Induction of apoptosis through modulation of apoptotic pathways (e.g., caspase activation) has been observed in related compounds.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways could explain its antimicrobial efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
